BenchChemオンラインストアへようこそ!

2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Medicinal chemistry Antifolate synthesis Building block procurement

2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS 933721-68-7) is a heterobicyclic building block comprising a pyrrolo[2,3-d]pyrimidine core with 2,4-dioxo (uracil-like) functionality and a free carboxylic acid at the 5-position. Its molecular formula is C₇H₅N₃O₄ and molecular weight is 195.13 g/mol.

Molecular Formula C7H5N3O4
Molecular Weight 195.13 g/mol
Cat. No. B11903161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Molecular FormulaC7H5N3O4
Molecular Weight195.13 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)NC(=O)NC2=O)C(=O)O
InChIInChI=1S/C7H5N3O4/c11-5-3-2(6(12)13)1-8-4(3)9-7(14)10-5/h1H,(H,12,13)(H3,8,9,10,11,14)
InChIKeyURAHXVIFNXFVAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Procurement: Core Chemical Identity and Sourcing Baseline


2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS 933721-68-7) is a heterobicyclic building block comprising a pyrrolo[2,3-d]pyrimidine core with 2,4-dioxo (uracil-like) functionality and a free carboxylic acid at the 5-position . Its molecular formula is C₇H₅N₃O₄ and molecular weight is 195.13 g/mol . The compound is primarily sourced as a research intermediate for the construction of antifolate chemotypes, where the 5-carboxylic acid serves as a key handle for amide coupling to generate diverse inhibitor libraries [1]. Typical commercial specifications range from 97% to NLT 98% purity, with suppliers including MolCore and Leyan .

Why In-Class Pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Analogs Cannot Replace 2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid


Although multiple pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivatives are commercially available, they are not functionally interchangeable. The target compound uniquely combines 2,4-dioxo (uracil) tautomeric functionality with a 5-carboxylic acid, creating a hydrogen-bond donor/acceptor pattern that is absent in non-oxo analogs (e.g., 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, MW 163.13) or mono-oxo derivatives . This dioxo motif mimics the pyrimidine ring of folate substrates and is essential for recognition by folate-utilizing enzymes such as dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT) [1]. Substituting the 2,4-dioxo compound with a 4-chloro or 4-hydroxy analog fundamentally alters the electronics and hydrogen-bonding capacity of the scaffold, which can abolish target engagement in antifolate programs. The quantitative evidence below demonstrates where these structural differences translate into measurable divergence in physical properties and synthetic utility.

Quantitative Differentiation Evidence for 2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Versus Closest Analogs


Molecular Weight and Elemental Composition Differentiation from Non-Oxo and Mono-Oxo Pyrrolo[2,3-d]pyrimidine-5-carboxylic Acids

The target compound (C₇H₅N₃O₄, MW 195.13) incorporates two additional oxygen atoms compared to the simplest analog 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (C₇H₅N₃O₂, MW 163.13) . This 19.6% increase in molecular weight reflects the 2,4-dioxo functionality and confers higher polarity (predicted LogP ≈ -0.76 vs. ~0.5 for the non-oxo analog) . The 4-chloro analog (C₇H₄ClN₃O₂, MW 197.58) has a similar mass but replaces the hydrogen-bonding dioxo system with a hydrophobic chlorine, eliminating key donor/acceptor interactions required for folate-site binding [1].

Medicinal chemistry Antifolate synthesis Building block procurement

Commercial Purity Specification Comparison: NLT 98% Versus Typical 95–97% for Closest Analogs

MolCore supplies the target compound at NLT 98% purity under ISO quality systems , while the non-oxo analog 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is commercially offered at 95–98% with batch-dependent variability . The 4-chloro analog (CAS 186519-92-6) is typically listed at minimum 95% purity . The 1–3 percentage-point purity advantage of the target compound reduces the burden of pre-reaction purification in multi-step antifolate syntheses where carboxylic acid activation efficiency is sensitive to trace amine or water contamination.

Quality control Procurement specification Purity benchmarking

Predicted Physicochemical Property Differentiation: Density and Lipophilicity Versus Non-Oxo and Chloro Analogs

The target compound has a predicted density of 1.7±0.1 g/cm³ and predicted LogP of -0.76 . In contrast, the non-oxo analog has lower predicted density (not specifically reported but expected ~1.4 g/cm³ based on formula) and the 4-chloro analog has a predicted density of 1.751 g/cm³ with LogP of 1.31 [1]. The 4-hydroxy analog has a predicted density of 1.90±0.1 g/cm³ and pKa of 1.80±0.20, indicating different ionization behavior . The target compound's intermediate density and strongly negative LogP reflect a balanced polarity profile suitable for both aqueous solubility and passive membrane permeability considerations in prodrug design.

Physicochemical profiling ADMET prediction Lead optimization

Hydrogen-Bond Donor/Acceptor Count Differentiation: Structural Basis for Folate-Site Recognition

The target compound presents 3 hydrogen-bond acceptors and 4 hydrogen-bond donors (TPSA 118.81 Ų) . The non-oxo analog (C₇H₅N₃O₂) has only 3 acceptors and 2 donors, while the 4-chloro analog has 3 acceptors and 2 donors (PSA 78.87 Ų) [1]. The 2,4-dioxo system provides two additional H-bond donors (N1–H and N3–H) that are geometrically positioned to interact with the conserved Asp/Glu residues in the folate-binding pocket of DHFR and GARFT, as established in co-crystal structures of pyrrolo[2,3-d]pyrimidine antifolates [2]. This difference in H-bond capacity is structural, not speculative: the non-oxo scaffold simply lacks the N3–H donor and C4=O acceptor.

Structure-activity relationship Enzyme inhibition Fragment-based design

Optimal Deployment Scenarios for 2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in Medicinal Chemistry and Antifolate Development


Synthesis of Classical Antifolates via 5-Carboxylic Acid Amide Coupling

The target compound's 5-carboxylic acid can be directly activated (e.g., CDI, EDCI/NHS) and coupled to L-glutamate diesters or substituted anilines to generate classical pyrrolo[2,3-d]pyrimidine antifolates, as described in the foundational Eli Lilly patent EP0589720A2 [1]. The 2,4-dioxo moiety is retained throughout the synthesis and is essential for DHFR/GARFT inhibition. Researchers procuring this building block should prioritize suppliers offering NLT 98% purity to minimize side reactions during activation .

DNA-Encoded Library (DEL) Construction Requiring Uracil-Mimetic Scaffolds

The solid-phase synthetic strategy reported for DNA-encoded libraries of tetra-substituted pyrrolo[2,3-d]pyrimidines leverages the 2,4-dioxo core as a uracil isostere [2]. The 5-carboxylic acid provides a convenient attachment point for on-DNA diversification. The target compound's balanced LogP (-0.76) ensures aqueous compatibility during enzymatic DNA ligation steps, unlike the more lipophilic 4-chloro analog (LogP 1.31) .

Fragment-Based Screening Cascade: Orthogonal Validation of Folate-Site Hits

When a fragment hit from a primary screen (e.g., SPR or thermal shift against DHFR) is identified as a pyrrolo[2,3-d]pyrimidine, the 2,4-dioxo-5-carboxylic acid compound serves as an ideal orthogonal validation tool because its 4 H-bond donor / 3 acceptor pattern fully matches the folate-site pharmacophore. The non-oxo analog, lacking two donors, cannot serve this purpose and would fail to confirm target engagement in secondary assays such as ITC or X-ray crystallography.

Process Chemistry Optimization of Antifolate Manufacturing Routes

The patent literature explicitly identifies 5-substituted pyrrolo[2,3-d]pyrimidines as key intermediates for antineoplastic agent manufacturing [1]. The target compound's NLT 98% purity specification from ISO-certified suppliers reduces the impurity burden in downstream GMP steps. The predicted density of 1.7 g/cm³ allows accurate mass-to-volume conversion for large-scale batch charging, a practical advantage over analogs with less well-characterized physical properties.

Quote Request

Request a Quote for 2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.